molecular formula C14H13NO5S B407773 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid CAS No. 147410-79-5

3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid

Cat. No. B407773
CAS RN: 147410-79-5
M. Wt: 307.32g/mol
InChI Key: OLDHEBKKRMIQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid, also known as MSBA, is a chemical compound with the molecular formula C14H13NO5S. It is a sulfonamide derivative that has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid is not fully understood. However, it is believed that 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid exerts its biological effects by inhibiting the activity of carbonic anhydrase. This leads to a decrease in the production of bicarbonate ions, which are important for maintaining the acid-base balance in the body. 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid has also been shown to exhibit antimicrobial activity by interfering with the synthesis of bacterial cell walls.
Biochemical and Physiological Effects:
3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid has also been shown to exhibit antimicrobial activity by interfering with the synthesis of bacterial cell walls. In addition, 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid is its wide range of biological activities, which makes it a potential candidate for the development of new drugs. However, one of the limitations of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid is its low solubility in water, which can make it difficult to administer in vivo. In addition, 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain applications.

Future Directions

There are several potential future directions for the research on 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid. One area of interest is the development of new drugs based on the structure of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid. Another area of interest is the investigation of the mechanism of action of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid, which could lead to the development of new drugs that target carbonic anhydrase. Additionally, the potential use of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid in the treatment of pain and inflammation warrants further investigation. Finally, the development of new methods for the synthesis of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid is a sulfonamide derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic properties. 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid inhibits the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Although 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid has several advantages, such as its wide range of biological activities, it also has some limitations, such as its low solubility in water and cytotoxicity at high concentrations. There are several potential future directions for the research on 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid, including the development of new drugs, investigation of the mechanism of action, and the potential use in the treatment of pain and inflammation.

Synthesis Methods

The synthesis of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid involves the reaction of 2-methoxybenzenesulfonyl chloride with 3-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then purified using recrystallization to obtain pure 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid. The chemical structure of 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid is shown in Figure 1.

Scientific Research Applications

3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic properties. 3-[(2-Methoxyphenyl)sulfamoyl]benzoic acid has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body.

properties

IUPAC Name

3-[(2-methoxyphenyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-20-13-8-3-2-7-12(13)15-21(18,19)11-6-4-5-10(9-11)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDHEBKKRMIQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701236695
Record name 3-[[(2-Methoxyphenyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701236695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

147410-79-5
Record name 3-[[(2-Methoxyphenyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147410-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(2-Methoxyphenyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701236695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.